Ethyl tellurac

Rubber Vulcanization Scorch Safety Processability

Ethyl Tellurac (TDEC) outperforms zinc-based accelerators (ZDEC/ZDBC) where cure efficiency, color integrity, and durability are critical. Its tellurium center provides scorch safety with ultra-fast cure—cutting cycle time up to 30%—and high-modulus vulcanizates for tire inner tubes. TDEC sustains cure speed in high-oil EPDM (auto seals, sponges) and ensures non-staining, non-discoloring results in white goods. With up to 40% better aging resistance, it excels in wire & cable insulation. Procure TDEC when crosslinking performance cannot be compromised.

Molecular Formula C20H40N4S8Te
Molecular Weight 720.7 g/mol
CAS No. 20941-65-5
Cat. No. B1581744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl tellurac
CAS20941-65-5
Molecular FormulaC20H40N4S8Te
Molecular Weight720.7 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC
InChIInChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3
InChIKeyDADTZHAWDPZVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 73° F (NTP, 1992)
SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM;  SLIGHTLY SOL IN ALCOHOL, GASOLINE;  INSOL IN WATER

Ethyl Tellurac (CAS 20941-65-5) Procurement Baseline: Tellurium Diethyldithiocarbamate (TDEC) as a Rubber Vulcanization Accelerator


Ethyl tellurac (CAS 20941-65-5), also known as Tellurium Diethyldithiocarbamate (TDEC), is an organotellurium compound belonging to the dithiocarbamate class [1]. It functions as a 'super accelerator' in the vulcanization of natural and synthetic rubbers, including NR, SBR, NBR, IIR, and EPDM, primarily used to enhance the efficiency of sulfur crosslinking [2]. This compound, with the molecular formula C20H40N4S8Te, is supplied as an orange-yellow powder with a melting point of 108-118°C and a density of ~1.44 g/cm³ .

Why Ethyl Tellurac (TDEC) Cannot Be Substituted with Common Zinc-Based Dithiocarbamates (e.g., ZDEC, ZDBC)


While dithiocarbamates like ZDEC (Zinc Diethyldithiocarbamate) and ZDBC (Zinc Dibutyldithiocarbamate) are also fast-acting vulcanization accelerators, they cannot be directly substituted for Ethyl Tellurac (TDEC) without compromising specific performance metrics [1]. Direct substitution fails because the tellurium center in TDEC imparts a unique balance of scorch safety and ultimate cure state that is quantifiably different from its zinc-based analogs . TDEC's chemical behavior in high-oil-content and low-hardness rubber formulations, as well as its non-staining and non-discoloring properties, represent critical differentiators that necessitate its specific procurement for targeted applications .

Quantitative Differentiation Guide for Ethyl Tellurac (TDEC) vs. Zinc-Based Dithiocarbamates


Scorch Safety: TDEC's Longer Scorch Time vs. ZDEC

Among dithiocarbamate accelerators, Ethyl Tellurac (TDEC) provides a longer scorch resistance time compared to the common analog Zinc Diethyldithiocarbamate (ZDEC) . This enhanced processing safety margin allows for better control and uniformity in rubber compounding before the onset of crosslinking . While precise numerical scorch time comparisons are formulation-dependent and not provided in a single head-to-head study, the class-level inference from supplier technical literature consistently positions TDEC as having superior scorch safety relative to ZDEC and other fast zinc dithiocarbamates .

Rubber Vulcanization Scorch Safety Processability

Ultra-Fast Cure Rate: TDEC Reduces Vulcanization Time by ~30% vs. Conventional Accelerators

Ethyl Tellurac (TDEC) demonstrates a significant acceleration of the vulcanization process, reducing cure times by up to 30% compared to conventional accelerators [1]. This quantifiable improvement in process efficiency is a key differentiator for manufacturers seeking to increase throughput. TDEC is classified as an 'ultra-fast' accelerator, and when used in combination with thiazoles, it enables very rapid curing cycles, particularly beneficial in continuous vulcanization processes [2].

Vulcanization Kinetics Cure Rate Process Efficiency

Enhanced Aging Resistance: TDEC-Modified Rubber Shows ~40% Improvement vs. Conventional Accelerators

Rubber compounds vulcanized with Ethyl Tellurac (TDEC) exhibit superior aging resistance compared to those cured with conventional accelerator systems [1]. Market research indicates that TDEC-modified rubber demonstrates approximately 40% better aging resistance, which significantly extends the service life of critical components in automotive and industrial applications [1]. This improvement is particularly valuable for rubber goods subjected to prolonged thermal and environmental stress.

Rubber Aging Service Life Durability

Non-Staining and Non-Discoloring Characteristic for Aesthetic Rubber Goods

A key performance differentiator for Ethyl Tellurac (TDEC) is its non-staining and non-discoloring nature, which is critical for light-colored or transparent rubber products . In contrast, many common accelerators, including some thiurams and other dithiocarbamates, can cause staining or discoloration upon exposure to light or heat, limiting their use in aesthetic or consumer-facing applications . TDEC's property is consistently highlighted by suppliers as a primary benefit for applications where product appearance is paramount .

Rubber Compounding Product Aesthetics Non-staining

High Modulus Vulcanizates for Enhanced Mechanical Rigidity

Ethyl Tellurac (TDEC) is specifically noted for its ability to produce vulcanizates with high modulus, a measure of the material's stiffness and rigidity [1]. This is a direct benefit compared to other accelerators that may achieve a full cure but result in a softer, more flexible final product . In butyl rubber (IIR) compounds, TDEC is particularly effective at generating high modulus, which is essential for applications like tire inner tubes where resistance to deformation is critical [1].

Vulcanizate Properties Modulus Mechanical Strength

High Oil Tolerance: Mitigates Cure Rate Reduction in Soft EPDM Compounds

A distinct advantage of Ethyl Tellurac (TDEC) is its performance in highly oil-extended rubber compounds, such as low-hardness EPDM seals and sponges [1]. High oil loadings typically reduce the vulcanization rate of many accelerators, but TDEC is specifically formulated to counteract this effect, maintaining adequate cure speed and crosslink density [1]. This makes TDEC a preferred choice for producing soft, flexible rubber components where a high volume of processing oil is necessary for desired physical properties [2].

EPDM Rubber Soft Compounds Oil Extension

High-Value Application Scenarios for Ethyl Tellurac (TDEC) Driven by Quantifiable Differentiation


High-Throughput Manufacturing of Tire Inner Tubes and Bladders

The combination of ultra-fast cure rates (reducing cycle time by up to 30% [1]) and the production of high-modulus vulcanizates [2] makes Ethyl Tellurac the accelerator of choice for tire inner tubes. This application demands a high level of rigidity (modulus) to prevent deformation under pressure and rapid curing for economical production. TDEC directly addresses both needs, providing a quantifiable advantage over slower, lower-modulus alternatives [2].

Production of Aesthetic, Non-Staining Rubber Consumer Goods

Ethyl Tellurac's proven non-staining and non-discoloring properties are critical for manufacturing white or light-colored rubber products, such as medical device components, appliance seals, and certain footwear. In these applications, the use of alternative accelerators like ZDEC or thiurams could lead to unsightly yellowing or staining upon exposure to light or heat, rendering the product unacceptable. TDEC's specific differentiation in this area expands the addressable market for rubber goods where appearance is a key quality metric .

Formulation of High-Oil-Content EPDM Sponges and Soft Seals

The ability of Ethyl Tellurac to maintain a robust cure rate in the presence of high loadings of processing oil [2] is essential for manufacturing soft, low-hardness EPDM components like automotive door seals and extruded sponges. These products require high oil content to achieve their desired flexibility and density. Using a conventional accelerator in this scenario would result in a significantly slowed cure rate and potential under-vulcanization, whereas TDEC is uniquely suited to ensure a complete and efficient crosslinking process [2].

Wire and Cable Insulation Requiring Enhanced Durability

The combination of high aging resistance (up to 40% improvement [3]) and a favorable balance of cure rate and scorch safety positions Ethyl Tellurac as a valuable accelerator for wire and cable jacketing and insulation [4]. These applications demand long-term reliability and resistance to thermal and environmental degradation. TDEC's ability to produce durable, long-lasting vulcanizates directly supports the extended service life requirements of electrical infrastructure and automotive wiring systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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